3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C22H17BrN2O2. This compound is part of the benzoxazole derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazole core, followed by the introduction of the bromo and ethyl groups. The final step involves the formation of the carbamothioyl linkage. Reaction conditions may include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like bromine and ethyl iodide .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential in antimicrobial and antifungal studies.
Medicine: Research indicates its potential use in anticancer therapies, particularly against colorectal carcinoma.
Industry: It is used in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In antimicrobial studies, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
Compared to other benzoxazole derivatives, 3-bromo-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide stands out due to its unique combination of bromo and ethyl groups, which enhance its biological activity. Similar compounds include:
- 3-bromo-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
- 3-chloro-N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide These compounds share structural similarities but differ in their specific substituents, leading to variations in their biological activities .
Properties
IUPAC Name |
3-bromo-N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-2-14-9-10-20-19(11-14)26-22(29-20)16-6-4-8-18(13-16)25-23(30)27-21(28)15-5-3-7-17(24)12-15/h3-13H,2H2,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRKQHRPDWKPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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